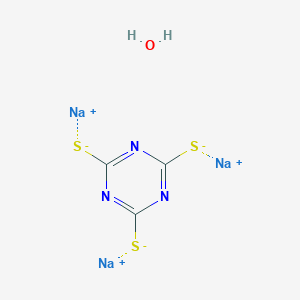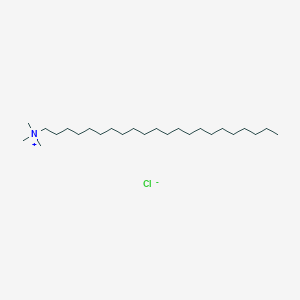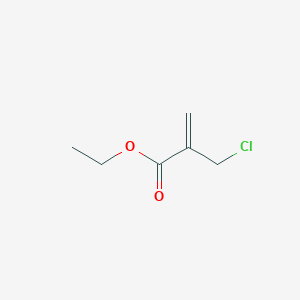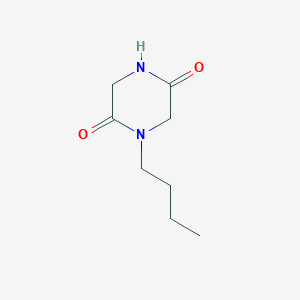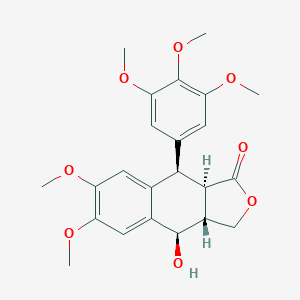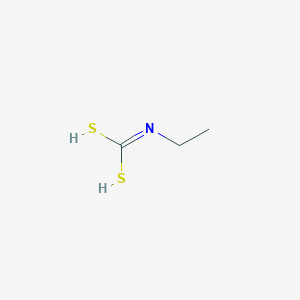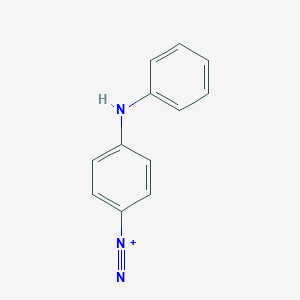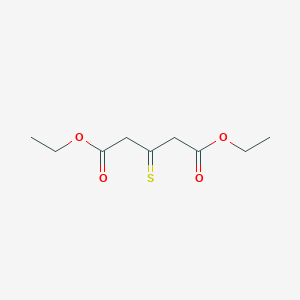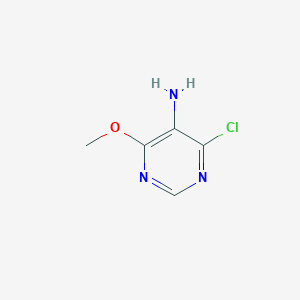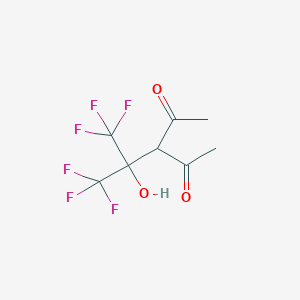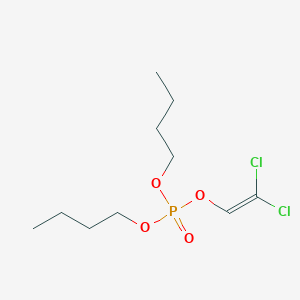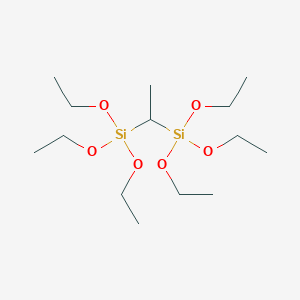
1,1-Bis(triethoxysilyl)ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(triethoxysilyl)ethane is a chemical compound that belongs to the class of organosilicon compounds. It is commonly used as a coupling agent in various industrial applications. This compound has been widely studied for its potential use in the synthesis of new materials and in the development of innovative technologies.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(triethoxysilyl)ethane has been extensively studied for its potential use in various scientific research applications. One of the most significant applications is in the synthesis of new materials such as hybrid organic-inorganic materials. These materials have unique properties that make them useful in various fields such as catalysis, sensing, and energy storage.
Wirkmechanismus
The mechanism of action of 1,1-Bis(triethoxysilyl)ethane involves the coupling of the silicon atoms in the compound with other materials. This coupling results in the formation of new materials with unique properties. The compound is also known to enhance the adhesion of materials to surfaces, making it useful in various industrial applications.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1,1-Bis(triethoxysilyl)ethane have not been extensively studied. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,1-Bis(triethoxysilyl)ethane is its ability to enhance the adhesion of materials to surfaces. This property makes it useful in various lab experiments where materials need to be securely attached to surfaces. However, the compound is also known to be highly reactive and can be difficult to handle in certain situations.
Zukünftige Richtungen
There are numerous future directions for the study of 1,1-Bis(triethoxysilyl)ethane. One potential direction is in the development of new materials for use in various fields such as energy storage and catalysis. Another potential direction is in the study of the compound's potential use in medical applications such as drug delivery systems. Overall, the study of 1,1-Bis(triethoxysilyl)ethane has the potential to lead to the development of innovative technologies and materials with unique properties.
Synthesemethoden
The synthesis of 1,1-Bis(triethoxysilyl)ethane can be achieved through various methods. One of the most common methods is through the reaction of triethoxysilane with ethylene in the presence of a palladium catalyst. This method yields a high purity product and is relatively easy to perform. Another method involves the reaction of triethoxysilane with acetylene in the presence of a nickel catalyst. This method is more complex but can yield higher yields of the product.
Eigenschaften
CAS-Nummer |
16068-36-3 |
|---|---|
Produktname |
1,1-Bis(triethoxysilyl)ethane |
Molekularformel |
C14H34O6Si2 |
Molekulargewicht |
354.59 g/mol |
IUPAC-Name |
triethoxy(1-triethoxysilylethyl)silane |
InChI |
InChI=1S/C14H34O6Si2/c1-8-15-21(16-9-2,17-10-3)14(7)22(18-11-4,19-12-5)20-13-6/h14H,8-13H2,1-7H3 |
InChI-Schlüssel |
FOQJQXVUMYLJSU-UHFFFAOYSA-N |
SMILES |
CCO[Si](C(C)[Si](OCC)(OCC)OCC)(OCC)OCC |
Kanonische SMILES |
CCO[Si](C(C)[Si](OCC)(OCC)OCC)(OCC)OCC |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)
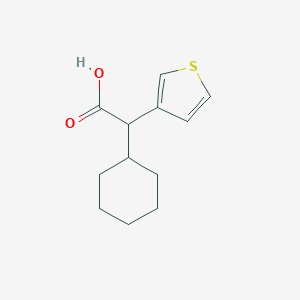
![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)
